molecular formula C9H12N2O3 B11726207 N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide

Cat. No.: B11726207
M. Wt: 196.20 g/mol
InChI Key: OVSBBXUZUPWOSN-UHFFFAOYSA-N
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Description

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide is a compound that belongs to the class of N-hydroxy amides. This compound features a pyridine ring substituted with a hydroxymethyl group and an N-hydroxy propanamide moiety. The presence of both hydroxyl and amide functionalities makes it an interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with an appropriate acylating agent under mild conditions. The reaction typically proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Uniqueness

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxyl and amide functionalities.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C9H12N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5,12,14H,3-4,6H2,(H,11,13)

InChI Key

OVSBBXUZUPWOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)CCC(=O)NO

Origin of Product

United States

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